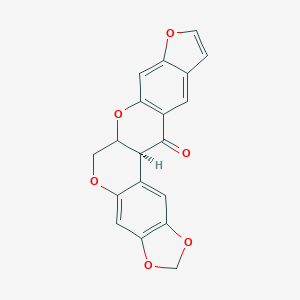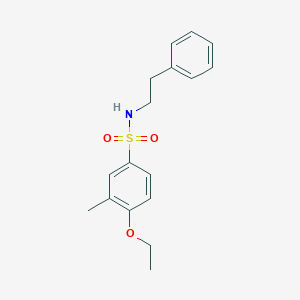
1-Propene-1,3-diol, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene-1,3-diol, diacetate is a synthetic compound that is used in various industrial applications. It is produced by the esterification of 1,3-propanediol with acetic acid. This compound is widely used in the production of polymers, resins, and plasticizers. In recent years, 1-Propene-1,3-diol, diacetate has also gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Propene-1,3-diol, diacetate is not fully understood. However, it is believed to act as a crosslinking agent in the synthesis of polymers and as a lubricant in various applications. It may also have potential applications in the field of drug delivery, where it could be used to modify the properties of drug carriers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Propene-1,3-diol, diacetate. However, it is considered to be a relatively safe compound with low toxicity. In animal studies, it has been shown to have low acute toxicity and no carcinogenic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Propene-1,3-diol, diacetate in lab experiments is its versatility. It can be used as a crosslinking agent in the synthesis of polymers, as a lubricant, and as a precursor for the synthesis of novel polymers. Additionally, it is a relatively safe compound with low toxicity. However, one limitation of using 1-Propene-1,3-diol, diacetate is its cost. It is a synthetic compound that can be expensive to produce, which may limit its use in certain applications.
Future Directions
1-Propene-1,3-diol, diacetate has shown potential applications in various fields of scientific research. There are several future directions that could be explored to further investigate the properties and applications of this compound. One potential direction is the synthesis of novel polymers using 1-Propene-1,3-diol, diacetate as a precursor. These polymers could have potential applications in drug delivery and tissue engineering. Another direction is the use of 1-Propene-1,3-diol, diacetate as a lubricant in various applications, such as in the production of biofuels. Additionally, further studies could be conducted to investigate the potential use of 1-Propene-1,3-diol, diacetate as a crosslinking agent in the synthesis of polymers.
Synthesis Methods
The synthesis of 1-Propene-1,3-diol, diacetate involves the esterification of 1,3-propanediol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds at a temperature of around 100-120°C and under atmospheric pressure. The yield of the reaction is typically around 70-80%.
Scientific Research Applications
1-Propene-1,3-diol, diacetate has shown potential applications in various fields of scientific research. It has been used as a crosslinking agent in the synthesis of polyurethane foams. It has also been used as a precursor for the synthesis of novel polymers with potential applications in drug delivery and tissue engineering. Additionally, 1-Propene-1,3-diol, diacetate has been studied for its potential use as a lubricant and as an additive in the production of biofuels.
properties
CAS RN |
1945-91-1 |
|---|---|
Product Name |
1-Propene-1,3-diol, diacetate |
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
[(E)-3-acetyloxyprop-2-enyl] acetate |
InChI |
InChI=1S/C7H10O4/c1-6(8)10-4-3-5-11-7(2)9/h3-4H,5H2,1-2H3/b4-3+ |
InChI Key |
BAKOKAVZDCFZIH-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/OC(=O)C |
SMILES |
CC(=O)OCC=COC(=O)C |
Canonical SMILES |
CC(=O)OCC=COC(=O)C |
Other CAS RN |
31447-25-3 1945-91-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)

![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)



![5-bromo-N-[2-(diethylamino)ethyl]-2-ethoxybenzenesulfonamide](/img/structure/B239225.png)

![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)